molecular formula C16H24N4O2S B6497921 3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 953214-66-9

3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B6497921
CAS No.: 953214-66-9
M. Wt: 336.5 g/mol
InChI Key: FBGRRXSCWKZKIG-UHFFFAOYSA-N
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Description

3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C16H24N4O2S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.16199719 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound F2495-1353 are currently unknown. The compound belongs to the class of thiazolo[3,2-a]pyrimidines , which are known to have a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects . .

Mode of Action

Thiazolo[3,2-a]pyrimidines, in general, are known to interact with various biological targets due to their structural similarity to purine . This allows them to bind effectively to biological targets, potentially influencing a range of biochemical processes .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of F2495-1353. Given the broad biological activities of thiazolo[3,2-a]pyrimidines , it’s likely that F2495-1353 could influence multiple pathways, leading to its observed effects.

Result of Action

The molecular and cellular effects of F2495-1353’s action are currently unknown. Thiazolo[3,2-a]pyrimidines are known to exhibit antitumor, antibacterial, and anti-inflammatory activities , suggesting that F2495-1353 may have similar effects.

Biochemical Analysis

Biochemical Properties

3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as casein kinase II, which is involved in various cellular processes . The interaction between this compound and casein kinase II is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to altered cell signaling dynamics . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes. These effects on cellular processes highlight the compound’s potential as a research tool for studying cell biology.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions . For example, the binding of this compound to casein kinase II results in the inhibition of the enzyme’s activity, which in turn affects downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can influence the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability. The localization and accumulation of this compound in specific tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific targeting sequences can direct this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression. The subcellular localization of this compound can also affect its stability and degradation, further influencing its biological activity.

Properties

IUPAC Name

3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-4-18-5-7-19(8-6-18)14(21)9-13-10-23-16-17-12(3)11(2)15(22)20(13)16/h13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGRRXSCWKZKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2CSC3=NC(=C(C(=O)N23)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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